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4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Nucleoside conformation Pseudorotational analysis X-ray crystallography

Standard cytidine analogs fail to replicate the unique conformational dynamics required for XNA and enzyme-specificity studies. β-Erythrocytidine solves this with a truncated erythrofuranosyl scaffold, forcing a 79% south-pucker preference and a syn glycosidic bond. - Enables assembly of erythro-XNA libraries with exclusive 2'→3' phosphodiester linkages. - Serves as a defined conformational probe for STD-NMR and X-ray co-crystallography. - Provides a metabolically durable scaffold (no 5'-phosphorylation site) for in vivo probe design.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B15381972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4-,6+,7+/m0/s1
InChIKeyRPXKLKGKUUDJFW-UBKIQSJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one – Tetrofuranosyl Cytidine Analog for Specialized Nucleoside Research & Procurement


4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 65-46-3, synonym: β-erythrocytidine) is a synthetic pyrimidine nucleoside analog in which the canonical β-D-ribofuranosyl ring of cytidine is replaced by a truncated β-D-erythrofuranosyl moiety lacking the exocyclic 5′-hydroxymethyl (–CH₂OH) group [1]. With a molecular formula of C₈H₁₁N₃O₄ and a molecular weight of 213.19 g·mol⁻¹, this C4′-truncated scaffold forces a fundamental shift in furanose puckering and N-glycosidic bond geometry relative to natural cytidine, creating distinct conformational and biochemical properties that are not reproducible by simple ribonucleoside analogs [1].

Why 4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one Cannot Be Replaced by Standard Cytidine or Other Ribofuranosyl Analogs


Generic substitution with conventional cytidine (CAS 65-46-3, C₉H₁₃N₃O₅) or other 5′-hydroxymethyl-containing ribonucleosides fails because the C4′-CH₂OH deletion in this compound fundamentally reprograms the sugar ring conformation from the north (N) pucker and anti glycosidic angle of cytidine to a south (S) pucker and syn glycosidic angle [1]. This conformational switch dictates whether the nucleoside can serve as a substrate for kinases (which require 5′-OH phosphorylation), be recognized by nucleoside transporters, or be incorporated into oligonucleotides via 3′→5′ vs. 2′→3′ phosphodiester linkages [1][2]. Furthermore, cytidine analogs as a class show marked differences in transporter affinity: hENT2 exhibits 7.7-fold lower affinity for cytidine relative to hENT1, demonstrating that even subtle base modifications alter molecular recognition, making cross-class substitution risky without experimental validation [3].

Quantitative Differentiation Guide for 4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one – Head-to-Head Comparator Data


Sugar Ring Conformation: South (S) Pucker vs. North (N) Pucker in Cytidine

The β-D-erythrofuranosyl ring of this compound adopts a south (S) E₃ conformation (C3′-exo; P = 186.4°; τₘ = 40°) with 79% conformational preference, whereas the β-D-ribofuranosyl ring of cytidine adopts a north (N) ³T₂ conformation with only 58% preference (P = 21.8°; τₘ = 38°) [1]. This is a quantitative reversal of the preferred pucker, not merely a shift in equilibrium.

Nucleoside conformation Pseudorotational analysis X-ray crystallography

N-Glycosidic Bond Geometry: Syn vs. Anti Orientation Compared to Cytidine

The N-glycosidic bond in this compound is locked in a syn conformation due to the absence of the C4′-CH₂OH group, whereas cytidine adopts the canonical anti conformation [1]. This is confirmed by both X-ray crystallography and solution NMR J-coupling patterns: ³J_H1',H2' = 5.6 Hz, ³J_H2',H3' = 4.6 Hz, and ³J_H3',H4' = 3.3 Hz for the target compound, vs. 3.9, 5.3, and 6.0 Hz respectively for cytidine [1].

N-glycosidic torsion angle Syn/anti conformation Nucleoside structure

Lack of 5′-OH Phosphorylation Site: Functional Consequence for Nucleotide Metabolism

The compound lacks the C4′-CH₂OH group, eliminating the only primary hydroxyl available for 5′-O-phosphorylation by nucleoside and nucleotide kinases [1][2]. Standard cytidine is efficiently phosphorylated to CMP by uridine-cytidine kinase (UCK; Kₘ ≈ 50–100 μM) [3]. The target compound cannot be 5′-phosphorylated, fundamentally altering its intracellular metabolic fate and making it resistant to incorporation into RNA via canonical 3′→5′ phosphodiester linkages.

Nucleoside kinase substrate Phosphorylation Nucleotide analog

Oligonucleotide Backbone Geometry: 2′→3′ vs. 3′→5′ Phosphodiester Linkages

Tetrofuranosyl nucleosides with cis-O2′,O3′ configuration (erythro series) necessarily assemble oligonucleotides via 2′→3′-phosphodiester linkages rather than the natural 3′→5′ linkages, producing backbones with profoundly different topology and helical geometry [1][2]. This is in contrast to L-threo derivatives (TNA), which mimic conventional 3′→5′ linkage geometry despite lacking the C4′-CH₂OH group [2]. The erythro configuration thus defines a structurally distinct class of xenonucleic acids (XNA).

Oligonucleotide synthesis TNA Phosphodiester backbone

Metabolic Stability of Parent Scaffold: Cytidine Degraded 25× More Slowly Than Uridine in Vivo

While direct metabolic data for the target tetrofuranosyl compound are sparse, the parent cytidine scaffold exhibits a 25-fold slower in vivo degradation rate compared to uridine or thymidine (biological half-life: cytidine 25 h vs. uridine 1.1 h vs. thymidine 1.3 h in rat plasma) [1]. This intrinsic stability advantage of the 4-aminopyrimidin-2-one base suggests that the target compound, which additionally lacks the 5′-OH—a site required for phosphorolytic cleavage—is unlikely to be more rapidly degraded than cytidine itself.

Nucleoside catabolism In vivo half-life Cytidine deaminase

Transporter Recognition: hENT2 Shows 7.7-Fold Lower Affinity for Cytidine vs. hENT1

The human equilibrative nucleoside transporter hENT2 exhibits 7.7-fold lower affinity for cytidine compared to hENT1 when stably expressed in PK15 cells, with hENT2 being a generally low-affinity transporter for pyrimidine nucleosides [1]. Additionally, hENT2 displays markedly lower interaction with cytidine and cytidine analogs compared to uridine, attributed to low tolerance for the 4-amino group on the pyrimidine base [2]. These data indicate that cellular uptake of cytidine-based scaffolds, including potential tetrofuranosyl derivatives, will be transporter-isoform-dependent, with significant implications for tissue targeting.

Nucleoside transporter hENT1 hENT2 Cytidine uptake

Precision Application Scenarios for 4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one in Research & Development


Xenonucleic Acid (XNA) Oligonucleotide Synthesis Requiring 2′→3′ Phosphodiester Backbones

Researchers constructing oligonucleotides with non-canonical backbones need the erythro-configured tetrofuranosyl scaffold, which exclusively forms 2′→3′ phosphodiester linkages and produces topologically distinct helices [1][2]. Standard 5′-O-DMT-cytidine phosphoramidites cannot serve this purpose because they direct 3′→5′ chain elongation. Procuring the target compound as a synthetic intermediate enables the assembly of erythro-XNA libraries for aptamer selection, origin-of-life studies, and exonuclease-resistant therapeutic oligonucleotides.

Biophysical Studies of Nucleoside Conformation–Activity Relationships

The compound serves as a defined conformational probe: its 79% south-pucker preference and syn glycosidic bond contrast sharply with cytidine's 58% north-pucker and anti bond [1]. This makes it a valuable tool for investigating how furanose pucker and glycosidic torsion angle govern recognition by nucleoside-processing enzymes (polymerases, kinases, deaminases, transporters). Users performing STD-NMR, X-ray co-crystallography, or molecular dynamics simulations can use this compound to assign conformational determinants of substrate specificity.

Enzyme Substrate Engineering Using C4′-Truncated Nucleosides

Enzymes such as orotidine 5′-monophosphate decarboxylase (ODCase) and adenylate kinase accept 1-(β-D-erythrofuranosyl) substrates with distinct kinetic parameters compared to their ribofuranosyl counterparts [1][2]. For example, 1-(β-D-erythrofuranosyl)orotic acid serves as a truncated substrate for ODCase, enabling mechanistic studies decoupled from 5′-phosphate interactions. The target cytosine analog provides the complementary nucleobase for parallel studies with cytidine-specific enzymes such as cytidine deaminase (CDA) [3].

In Vivo Metabolic Tracing with Enhanced Scaffold Stability

The cytosine base scaffold demonstrates a 25-fold longer biological half-life than uridine in rodent models (25 h vs. 1.1 h) [3]. When combined with the absence of a 5′-phosphorylation site—which blocks both anabolic incorporation into RNA and catabolic phosphorolysis—the target compound represents a metabolically durable framework for designing in vivo probe molecules, PET tracer precursors, or pharmacokinetic reference standards for nucleoside analog drug development.

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